molecular formula C20H23ClN4O5 B4791916 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

Cat. No. B4791916
M. Wt: 434.9 g/mol
InChI Key: ASEWPWGJSCBSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide, commonly known as CNB-001, is a novel compound with potential therapeutic applications. It is a small molecule drug that has been studied extensively for its neuroprotective properties. CNB-001 has shown promising results in preclinical studies as a potential treatment for various neurodegenerative diseases.

Mechanism of Action

CNB-001 exerts its neuroprotective effects by modulating multiple pathways involved in neurodegeneration. It has been shown to inhibit the activity of enzymes that promote oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). CNB-001 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It also enhances mitochondrial function and promotes the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of CNB-001 is its low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on CNB-001. One potential direction is to further investigate its neuroprotective properties in different animal models of neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, the potential use of CNB-001 in combination with other drugs or therapies for the treatment of neurodegenerative diseases should be explored. Finally, the potential use of CNB-001 as a therapeutic agent for other conditions, such as cancer and cardiovascular disease, should be investigated.
In conclusion, CNB-001 is a novel compound with potential therapeutic applications in various neurodegenerative diseases. Its neuroprotective properties make it a promising candidate for further research and development. Future research should focus on optimizing its pharmacokinetic properties and investigating its potential use in combination with other therapies.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5/c1-29-18-12-17(19(30-2)11-16(18)21)22-20(26)13-23-7-9-24(10-8-23)14-3-5-15(6-4-14)25(27)28/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWPWGJSCBSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.